3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-
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Overview
Description
- The compound’s systematic name indicates its substituents: a chlorophenyl group at position 6, a phenyl group at position 4, and a piperidinoethyl group at position 2.
- This compound has attracted attention due to its potential biological activities, including anticancer properties.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-: is a chemical compound with a complex structure. It belongs to the pyridazinone class, characterized by its pyridazine ring fused with a ketone group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.
Reaction Conditions: Saponification and hydrazinolysis of the model ester yield the corresponding acid and hydrazide, respectively.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using established organic synthesis techniques.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield an alcohol, while substitution could lead to a new substituted derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel derivatives.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assessing its pharmacological effects, toxicity, and therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or catalysts.
Mechanism of Action
Targets: This compound likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Highlighting its unique features compared to structurally related compounds is essential.
Similar Compounds: While I don’t have a specific list, you can explore related pyridazinones, such as those with different substituents or functional groups.
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
Properties
CAS No. |
23348-28-9 |
---|---|
Molecular Formula |
C23H24ClN3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |
InChI Key |
LOAYKKQTSXEZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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